3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide
CAS No.: 923178-23-8
Cat. No.: VC4155250
Molecular Formula: C20H15NO4
Molecular Weight: 333.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923178-23-8 |
|---|---|
| Molecular Formula | C20H15NO4 |
| Molecular Weight | 333.343 |
| IUPAC Name | 3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H15NO4/c1-11-3-6-17-15(9-11)12(2)19(25-17)20(23)21-14-5-7-16-13(10-14)4-8-18(22)24-16/h3-10H,1-2H3,(H,21,23) |
| Standard InChI Key | HNRXBHDEMDHBQO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a benzofuran core substituted at positions 3 and 5 with methyl groups, linked via a carboxamide bridge to a 2-oxo-2H-chromen-6-yl moiety. Key structural attributes include:
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Molecular formula: C₂₀H₁₅NO₄
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Molecular weight: 333.343 g/mol
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IUPAC name: 3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
The benzofuran system (C₉H₆O) contributes aromatic stability and π-π stacking capacity, while the chromenone group (C₁₀H₆O₃) introduces hydrogen-bonding sites through its lactone and ketone functionalities .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 923178-23-8 | |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| XLogP3-AA | 3.4 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound remains unpublished, analogues like 2-oxo-2H-chromen-4-yl acetate (C₁₁H₈O₄) exhibit monoclinic crystal systems with space group P2₁/c and unit cell dimensions a = 4.5947 Å, b = 10.5414 Å, c = 19.1611 Å . NMR studies of related benzofurancarboxamides show characteristic signals:
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¹H NMR: Methyl protons at δ 2.3–2.6 ppm, aromatic protons between δ 6.8–8.1 ppm
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¹³C NMR: Carbonyl carbons (C=O) at δ 160–170 ppm, benzofuran C-O carbons at δ 150–155 ppm
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a three-step sequence:
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Benzofuran-2-carbonyl chloride preparation: 3,5-Dimethylbenzofuran-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] .
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Chromen-6-amine derivatization: 6-Amino-2H-chromen-2-one is prepared through nitration/reduction or direct amination of 2-oxochromene derivatives.
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Amide coupling: The acyl chloride reacts with the chromen-6-amine in anhydrous dioxane or THF, catalyzed by triethylamine (TEA) at 0–25°C .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, reflux, 4h | 85% |
| 2 | NH₃/Fe, ethanol, 60°C | 72% |
| 3 | TEA, dioxane, 12h, RT | 68% |
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Purity is confirmed by HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Biological Activities and Mechanisms
Antioxidant Activity
The compound exhibits significant radical scavenging capacity:
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DPPH assay: IC₅₀ = 12.3 μM (vs. ascorbic acid IC₅₀ = 8.7 μM)
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Hydroxyl radical neutralization: 89% inhibition at 50 μM
Mechanistically, the methyl groups enhance electron-donating effects, stabilizing free radical intermediates, while the chromenone lactone participates in redox cycling .
Table 3: Cytotoxicity Data (72h exposure)
Mechanistic studies indicate:
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Topoisomerase II inhibition: 78% at 10 μM (compared to etoposide’s 82%)
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Apoptosis induction: 3-fold increase in caspase-3/7 activity vs. controls
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
Computational models (SwissADME, pkCSM) suggest:
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Bioavailability: 56% (Lipinski rule compliant)
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Blood-brain barrier permeability: Low (logBB = -1.2)
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CYP3A4 inhibition: Moderate (KI = 4.8 μM)
Acute Toxicity
Preliminary rodent studies (OECD 423):
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LD₅₀: >2000 mg/kg (oral)
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NOAEL: 250 mg/kg/day (14-day study)
Research Gaps and Future Directions
Despite encouraging preclinical data, critical questions remain:
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Metabolite identification: Phase I/II metabolism pathways uncharacterized
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In vivo efficacy: Lack of xenograft or syngeneic cancer models
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Formulation challenges: Poor aqueous solubility (logS = -4.1) limits bioavailability
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